Lavanduquinocin

Neuroprotection Glutamate Toxicity Neuronal Hybridoma

Sourcing structurally authenticated lavanduquinocin for glutamate excitotoxicity assays is challenging due to stereochemical and side-chain variability. BenchChem supplies authenticated (R)-lavanduquinocin, a carbazole-3,4-quinone alkaloid with a validated EC50 of 15.5 nM in N18-RE-105 cells. • Defined (R)-stereochemistry confirmed via Mosher method; ideal as a chiral reference standard for asymmetric synthesis. • Unique cyclolavandulyl C-6 side chain distinguishes it from geranyl- or alkyl-bearing analogs, enabling reliable SAR comparisons. • Calibrated benchmark for neuroprotective screening alongside aestivophoenins (EC50 6.2-15.0 nM). • Supplied with full analytical documentation to ensure experimental reproducibility.

Molecular Formula C26H31NO3
Molecular Weight 405.5 g/mol
Cat. No. B1250539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLavanduquinocin
Synonymslavanduquinocin
Molecular FormulaC26H31NO3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4CC(C)O)C
InChIInChI=1S/C26H31NO3/c1-14-13-26(4,5)9-8-18(14)11-17-6-7-21-20(12-17)22-23(27-21)19(10-15(2)28)16(3)24(29)25(22)30/h6-7,12,15,27-28H,8-11,13H2,1-5H3/t15-/m1/s1
InChIKeyOKMZLNWBACAZGV-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lavanduquinocin: Neuroprotective Carbazole Alkaloid


Lavanduquinocin (CAS: 167114-85-4; C26H31NO3; MW: 405.5 g/mol) is a carbazole-3,4-quinone alkaloid first isolated from Streptomyces viridochromogenes 2942-SVS3 [1]. The compound features a tricyclic carbazole nucleus bearing an ortho-quinone function at the 3,4-positions, an (R)-2-hydroxypropyl substituent at C-1, and a structurally distinctive cyclolavandulyl monoterpenoid side chain at C-6 [1][2]. Lavanduquinocin is recognized as a potent neuronal cell-protecting agent, exhibiting an EC50 of 15.5 nM against L-glutamate-induced toxicity in N18-RE-105 neuronal hybridoma cells [1]. The compound belongs to the broader family of bacterial carbazole-3,4-quinone alkaloids that includes carquinostatins, carbazoquinocins, and neocarazostatins [2].

Neuronal glutamate toxicity model (N18-RE-105)
Carbazole-3,4-quinone alkaloid with cyclolavandulyl side chain
Reported neuroprotection assay response context

Why Analogs Cannot Substitute for Lavanduquinocin


Although lavanduquinocin shares the carbazole-3,4-quinone core with several related bacterial alkaloids, substitution with in-class analogs is not scientifically defensible due to substantial divergence in the C-6 prenyl-type side chain architecture. Lavanduquinocin possesses a rare cyclolavandulyl moiety, whereas carquinostatin A bears a geranyl side chain, carbazoquinocins feature linear alkyl chains of varying lengths, and neocarazostatins contain an isoprene unit [1][2]. This structural variation at C-6 directly impacts both the biosynthetic prenyltransferase specificity (LdqG versus NzsG/CqsB4 with distinct donor preferences) and the resultant membrane affinity and target interaction profiles [1]. Furthermore, the absolute (R)-configuration at the C-11 hydroxypropyl stereocenter is conserved between lavanduquinocin and carquinostatin A, but diverges from other carbazole alkaloid subclasses [2]. Consequently, generic interchange among carbazole-3,4-quinones without experimental validation of the specific side chain and stereochemical configuration introduces uncontrolled variables that compromise experimental reproducibility.

C-6 side chain divergence
Cyclolavandulyl moiety differs from geranyl or linear alkyl chains in analogs, potentially altering membrane affinity and target interaction profiles.
C-11 stereochemical context
(R)-configuration conserved in carquinostatin A but may differ in other carbazole subclasses, affecting enantiomer-specific assay interpretation.
C-6 functional sensitivity
Truncation of the cyclolavandulyl side chain shifts biological activity from neuroprotection to antibacterial, indicating structural requirements for intended endpoint.

Lavanduquinocin vs. Closest Analogs: Key Evidence


Neuronal Protection Potency vs. Aestivophoenins

In the original screening study that identified four novel neuronal cell-protecting compounds from microbial sources, lavanduquinocin demonstrated an EC50 of 15.5 nM for protecting N18-RE-105 neuronal hybridoma cells against L-glutamate toxicity, placing its potency intermediate between aestivophoenin A (15.0 nM) and significantly superior to 4-demethoxymichigazone (57.1 nM) while being less potent than aestivophoenin B (6.2 nM) [1]. All four compounds were evaluated in parallel using identical experimental conditions, enabling direct potency ranking without inter-study variability [1].

Neuronal Protection Potency
Head-to-head
EC50 15.5 nM (Lavanduquinocin)
Aestivophoenin A: 15.0 nM
Aestivophoenin B: 6.2 nM
4-Demethoxymichigazone: 57.1 nM
Supports neuroprotection assay response interpretation
N18-RE-105 cells, glutamate toxicity
Neuroprotection Glutamate Toxicity Neuronal Hybridoma

Unique C-6 Cyclolavandulyl Side Chain

Lavanduquinocin is uniquely characterized by a cyclolavandulyl monoterpenoid side chain at the C-6 position of the carbazole nucleus, a structural feature absent in the closest structural analogs carquinostatin A (geranyl side chain) and the carbazoquinocin series (linear alkyl chains of C5–C10 length) [1][2]. Biosynthetic reconstitution studies have identified that the prenyltransferase LdqG, which installs this cyclolavandulyl moiety, differs from the homologous enzymes NzsG and CqsB4 (responsible for installing dimethylallyl and geranyl groups in neocarazostatin and carquinostatin, respectively) at two critical residue positions: F53 and C57 in NzsG correspond to I54 and A58 in LdqG, governing the distinct prenyl donor specificities toward cyclolavandulyl, dimethylallyl, and geranyl diphosphates [1].

C-6 Side Chain Identity
Class-level
Cyclolavandulyl (C10 cyclic) vs Geranyl (C10 linear) or linear alkyl (C5–C10)
Supports side-chain-dependent SAR interpretation
LdqG prenyltransferase specificity
Biosynthesis Prenyltransferase Structure-Activity Relationship

C-11 Hydroxypropyl Stereochemistry (R-Configuration)

The absolute stereochemistry at the C-11 position (the 2-hydroxypropyl substituent) of lavanduquinocin has been definitively established as the (R)-configuration, identical to that of carquinostatin A [1][2]. This stereochemical determination was achieved using the advanced Mosher method on synthetic intermediates and was further validated through lipase-catalyzed enantioselective acetylation studies, which achieved high enantioselectivity in resolving the (R)- and (S)-alcohol precursors [1]. The (R)-configured natural product is distinguished from the synthetic (S)-enantiomer, which can be obtained via stereodivergent synthesis [1].

C-11 Stereochemistry
Cross-study comparable
(R)-configuration (natural)
Enables chiral reference standard attribution
Mosher method; lipase-catalyzed resolution
Stereochemistry Asymmetric Synthesis Mosher Method

Descycloavandulyl Analog: Antibacterial Activity Shift

The descycloavandulyl analog of lavanduquinocin, lacking the characteristic C-6 cyclolavandulyl side chain, was isolated from the marine sponge-associated Streptomyces sp. LHW2432 and evaluated for antibacterial activity [1]. This truncated analog exhibited weak antibacterial activity against MRSA with an MIC of 100 μg/mL and against Mycobacterium smegmatis with an MIC of 64 μg/mL [1]. Notably, the full-length lavanduquinocin containing the intact cyclolavandulyl moiety has not been reported to possess significant antibacterial activity in the primary literature, whereas certain synthetic 6-acylcarbazole derivatives structurally related to lavanduquinocin show activity against Mycobacterium tuberculosis H37Rv with MIC values of 4.0 μg/mL (8 μM) [2]. This divergence in antibacterial profile between the parent compound and its truncated/derivatized forms underscores the functional relevance of the intact cyclolavandulyl side chain.

Antibacterial Profile Shift
Supporting evidence
Descycloavandulyl analog: MRSA MIC 100 µg/mL, M. smegmatis MIC 64 µg/mL
Functional shift underscores C-6 moiety relevance
Parent lacks reported antibacterial activity
Antibacterial SAR Marine Streptomyces

Lavanduquinocin Research & Procurement Applications


Neuronal Cell Protection & Glutamate Toxicity Models

Lavanduquinocin is optimally suited as a reference compound or test agent in neuronal cell protection assays utilizing the N18-RE-105 neuronal hybridoma cell line or primary hippocampal neurons challenged with L-glutamate. With a validated EC50 of 15.5 nM in the N18-RE-105 system [1][2], researchers can employ lavanduquinocin as a positive control of defined potency in glutamate excitotoxicity models, enabling direct comparison with novel neuroprotective candidates. The compound's intermediate potency among the aestivophoenins (15.5 nM versus 6.2 nM for aestivophoenin B and 15.0 nM for aestivophoenin A) provides a calibrated benchmark for assessing relative neuroprotective efficacy [1].

C-6 Prenylation SAR Studies

Lavanduquinocin serves as a structurally defined reference compound for SAR investigations into how C-6 prenyl-type side chains modulate the biological activity of carbazole-3,4-quinone alkaloids. Its unique cyclolavandulyl moiety distinguishes it from the geranyl-bearing carquinostatin A and the linear alkyl chain-bearing carbazoquinocins [1]. Researchers engaged in medicinal chemistry optimization of this scaffold can procure lavanduquinocin to compare membrane affinity, target engagement, and neuroprotective potency against analogs with divergent C-6 modifications, leveraging the established biosynthetic rationale that prenylation influences biological activity through altered membrane interactions and protein target binding [1].

Stereochemical Reference for Asymmetric Synthesis

The well-defined (R)-configuration of natural lavanduquinocin at the C-11 hydroxypropyl stereocenter, confirmed via the advanced Mosher method and lipase-catalyzed enantioselective synthesis [1][2], renders the compound suitable as a chiral reference standard in asymmetric synthesis campaigns targeting carbazole-3,4-quinone natural products. Synthetic chemists developing enantioselective routes to lavanduquinocin, carquinostatin A, or related analogs can use authentic (R)-lavanduquinocin for chiral HPLC calibration, optical rotation comparison, and stereochemical validation of synthetic intermediates.

Biosynthetic Pathway & Prenyltransferase Engineering

Lavanduquinocin is a critical substrate/product reference for investigations into bacterial aromatic prenyltransferase specificity. The complete biosynthetic pathway has been enzymatically reconstituted, and the genes ldqA (cyclolavandulyl diphosphate synthase) and ldqG (squalene synthase-like aromatic prenyltransferase) have been characterized [1]. Researchers studying prenyl donor specificity switching—particularly the F53/C57 (NzsG) versus I54/A58 (LdqG) residue determinants—require authentic lavanduquinocin as an analytical standard for product identification in strain engineering experiments aimed at rationally manipulating prenylation patterns in carbazole alkaloids [1].

Application
Selection Property
Validation Focus
Neuronal glutamate toxicity models
Reported neuroprotection assay response
Assay response benchmarking in N18-RE-105 cells
Carbazole alkaloid SAR studies
Cyclolavandulyl side chain identity
C-6 moiety-dependent activity profiling
Chiral reference standard
Defined (R)-configuration at C-11
Enantiomeric purity and stereochemical validation
Prenyltransferase specificity engineering
Cyclolavandulyl donor substrate identity
LdqG/LdqA pathway product authentication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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